4-Nitrobiphenyl

Beschreibung

This compound is a member of biphenyls.

Pnb has been used in trials studying the treatment of Pelvic Organ Prolapse.

This compound is no longer manufactured or used in the United States. Limited information is available on the health effects of this compound. Acute (short-term) exposure to this compound in humans results in irritation of the eyes, mucous membranes, and respiratory tract, and headache, nausea, vomiting, and fatigue. Chronic (long-term) exposure to high concentrations of this compound in workers has resulted in effects on the peripheral and central nervous systems and the liver and kidney. No information is available on the reproductive, developmental, or carcinogenic effects of this compound in humans. EPA has not classified this compound for carcinogenicity.

This compound can cause cancer according to an independent committee of scientific and health experts.

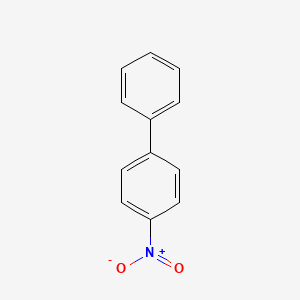

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-nitro-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJQRLZAPXASRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Record name | 4-NITROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041522 | |

| Record name | 4-Nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-nitrobiphenyl is a white to yellow needle-like crystalline solid with a sweetish odor. (NIOSH, 2022), White to yellow, needle-like, crystalline solid with a sweetish odor; [NIOSH], WHITE-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., White to yellow, needle-like, crystalline solid with a sweetish odor. | |

| Record name | 4-NITROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/274 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITROBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-NITRODIPHENYL (4-NITROBIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/744 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Nitrobiphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0451.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

644 °F at 760 mmHg (NIOSH, 2023), 340 °C @ 760 MM HG, 340 °C, 644 °F | |

| Record name | 4-NITROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-NITROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-NITRODIPHENYL (4-NITROBIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/744 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Nitrobiphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0451.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

290 °F (NIOSH, 2023), 290 °F, 143 °C c.c. | |

| Record name | 4-NITROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/274 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITROBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-NITRODIPHENYL (4-NITROBIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/744 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Nitrobiphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0451.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), SOL IN ETHER, BENZENE, CHLOROFORM, ACETIC ACID, SLIGHTLY SOL IN COLD ALC, Solubility in water: very poor, Insoluble | |

| Record name | 4-NITROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-NITROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-Nitrobiphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0451.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

YELLOW NEEDLES FROM ALC, WHITE NEEDLES, White to yellow, needle-like, crystalline solid. | |

CAS No. |

92-93-3, 28984-85-2 | |

| Record name | 4-NITROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028984852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-nitrobiphenyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12300 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Nitrobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM80NUW6WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-NITROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-NITRODIPHENYL (4-NITROBIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/744 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Biphenyl, 4-nitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DV557300.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

237 °F (NIOSH, 2023), 114 °C, 237 °F | |

| Record name | 4-NITROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-NITROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-NITRODIPHENYL (4-NITROBIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/744 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Nitrobiphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0451.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrobiphenyl: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobiphenyl is an organic compound that belongs to the class of nitroaromatic hydrocarbons.[1][2] It consists of a biphenyl (B1667301) skeleton substituted with a nitro group at the 4-position.[1][2] Historically, it was utilized as an intermediate in the synthesis of 4-aminobiphenyl, a precursor to certain antioxidants.[2][3] Currently, its use in the United States is restricted to research purposes, with no ongoing commercial manufacturing or application.[3] This compound is recognized as a potential occupational carcinogen and is noted for its toxicity.[1][4][5] This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.

Chemical and Physical Properties

This compound presents as a white to yellow, needle-like crystalline solid with a characteristic sweetish odor.[1][4] It is a combustible solid that is stable under normal conditions but incompatible with strong oxidizing and reducing agents.[3][6][7]

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂ | [1][2][8] |

| Molecular Weight | 199.21 g/mol | [1][2][8] |

| Melting Point | 113-114 °C (235-237 °F) | [2][3][8] |

| Boiling Point | 340 °C (644 °F) at 760 mmHg | [2][3][8] |

| Density | ~1.19 g/cm³ (rough estimate) | [3][9] |

| Flash Point | 143 °C (290 °F) | [1][4][8] |

| Appearance | White to yellow needle-like crystalline solid | [1][4] |

| Odor | Sweetish | [1][4] |

| Solubility | Insoluble in water.[1][3][4] Soluble in organic solvents such as acetic acid, benzene (B151609), chloroform, diethyl ether, and toluene.[3][9] | [1][3][4][9] |

| LogP | 3.77 | [1][10] |

| Vapor Pressure | 0.000174 mmHg at 25°C | [11] |

Chemical Structure

The structure of this compound is characterized by two phenyl rings linked by a single bond, with a nitro group attached to one of the rings at the para position. The molecule is non-planar.[12]

| Identifier | Value | Source |

| IUPAC Name | 1-nitro-4-phenylbenzene | [1] |

| CAS Number | 92-93-3 | [1] |

| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)--INVALID-LINK--[O-] | [1][2] |

| InChI | InChI=1S/C12H9NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | [1] |

| InChIKey | BAJQRLZAPXASRD-UHFFFAOYSA-N | [1] |

graph "4_Nitrobiphenyl_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Nodes for the atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.85,-2!"]; C4 [label="C", pos="0.85,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"]; C7 [label="C", pos="2.6,-0.75!"]; C8 [label="C", pos="3.5,0.5!"]; C9 [label="C", pos="4.8,0.5!"]; C10 [label="C", pos="5.2,-0.75!"]; C11 [label="C", pos="4.3,-2!"]; C12 [label="C", pos="3,-2!"]; N1 [label="N", pos="6.6,-0.75!", fontcolor="#EA4335"]; O1 [label="O", pos="7.2,0.25!", fontcolor="#EA4335"]; O2 [label="O", pos="7.2,-1.75!", fontcolor="#EA4335"];

// Edges for the bonds C1 -- C6; C6 -- C5; C5 -- C4; C4 -- C3; C3 -- C2; C2 -- C1; C5 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C10 -- N1; N1 -- O1 [style=double]; N1 -- O2;

// Add hydrogens implicitly or explicitly if needed for clarity H1[label="H", pos="-0.5,2.5!"]; H2[label="H", pos="-2.2,-1!"]; H3[label="H", pos="-1.2,-3!"]; H4[label="H", pos="1.2,-3!"]; H5[label="H", pos="3.2,1.5!"]; H6[label="H", pos="5.5,1.5!"]; H7 [label="H", pos="4.6,-3!"]; H8 [label="H", pos="2.3,-3!"];

C1 -- H1; C2 -- H2; C3 -- H3; C4 -- H4; C8 -- H5; C9 -- H6; C11 -- H7; C12 -- H8; }

Caption: Chemical structure of this compound.

Spectral Data

Spectral data is crucial for the identification and characterization of this compound.

| Spectrum Type | Data | Source |

| ¹H NMR | Available | [13] |

| ¹³C NMR | Available, with chemical shifts reported in CDCl₃. | [14][15][16] |

| IR | Available | [13] |

| Mass Spec | Available | [13] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the nitration of biphenyl.[2] Another documented laboratory-scale synthesis involves a coupling reaction.[17]

Protocol: Synthesis from 4-Nitroaniline (B120555) and Benzene [17]

This method utilizes a reaction between 4-nitroaniline and benzene in the presence of a copper catalyst.

Materials:

-

4-nitroaniline (3.77 g, 0.0273 mole)

-

Trichloroacetic acid (6 g, 0.0367 mole)

-

Cuprous chloride (0.14 g, 0.0014 mole)

-

Trimethylorthoformate (5.8 g, 0.0548 mole)

-

Benzene (140.6 g, 1.8 mole)

-

Sodium nitrite (B80452) (2.3 g, 0.0333 mole)

-

Dilute hydrochloric acid

-

Water

Procedure:

-

A mixture of 4-nitro-aniline, trichloroacetic acid, cuprous chloride, and trimethylorthoformate in benzene is heated to 60°C.[17]

-

Aliquots of sodium nitrite are added to the mixture.[17]

-

The mixture is stirred for 22 hours at 60°C.[17]

-

The reaction is then hydrolyzed with water and diluted hydrochloric acid.[17]

-

The organic layer is separated, washed with water, and concentrated.[17]

-

The residue is crystallized from methanol to yield 4-nitro-biphenyl.[17]

Caption: Workflow for the synthesis of this compound.

Analytical Methods

Various analytical methods are available for the detection and quantification of this compound.

Protocol: High-Performance Liquid Chromatography (HPLC) [18]

This compound can be analyzed by reverse-phase HPLC.

Instrumentation and Conditions:

-

Column: Newcrom R1 HPLC column

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[18]

-

Detection: UV detector

This method is scalable and can be adapted for preparative separation to isolate impurities.[18]

Protocol: Occupational Air Sampling and Analysis (OSHA Method PV2082) [19][20]

This method is used for monitoring workplace exposure to 4-nitrodiphenyl.

Sampling:

-

Air is collected using an OVS-2 sampler, which contains a 13-mm glass fiber filter and XAD-2 adsorbent.[19][20]

-

A recommended air volume of 240 L is sampled at a rate of 1.0 L/min for a time-weighted average (TWA) measurement.[20]

Analysis:

-

The collected sample is desorbed.

-

The analyte is then analyzed by liquid chromatography with a UV detector.[19][20]

-

The detection limit for the overall procedure is 0.011 µg per sample.[19]

Caption: Workflow for OSHA analytical method PV2082.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazards:

-

Health: Confirmed carcinogen.[3][21] Toxic by ingestion and skin contact.[3] Acute exposure can cause irritation to the eyes, mucous membranes, and respiratory tract, leading to symptoms like headache, nausea, and fatigue.[3][10] Chronic exposure may affect the peripheral and central nervous systems, liver, and kidneys.[3][6]

-

Physical: Combustible solid.[4] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[3][21]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields are required.[21]

-

Clothing: A lab coat, long pants, and closed-toe shoes are mandatory.[21] In cases of potential skin exposure, an apron and other protective clothing should be worn.[5][22]

-

Respirator: Use only in a chemical fume hood.[21][22] If a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[22]

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[21][22]

-

Store away from strong oxidizing agents and strong bases.[21][22]

-

Do not breathe dust, vapor, mist, or gas.[22]

-

Avoid contact with eyes, skin, and clothing.[22]

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[22]

-

Skin: Immediately wash with soap and water.[7] Remove contaminated clothing.[7]

-

Inhalation: Move the person to fresh air.[21] If breathing is difficult, provide oxygen.[21]

-

Ingestion: Wash out the mouth with water.[22]

-

In all cases of exposure, seek immediate medical attention.[7][21][22]

Spill and Disposal:

-

In case of a spill, evacuate the area.[5]

-

Avoid creating dust.[21]

-

Sweep up the material and place it in a suitable, covered container for disposal.[5][21]

-

This compound may need to be disposed of as hazardous waste.[5] Contact your local environmental agency for specific recommendations.[5]

This guide provides a detailed overview of this compound for scientific and research professionals. Adherence to safety protocols is paramount when handling this compound.

References

- 1. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 92-93-3 [m.chemicalbook.com]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 5. nj.gov [nj.gov]

- 6. This compound | 92-93-3 [chemicalbook.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. accustandard.com [accustandard.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. epa.gov [epa.gov]

- 11. This compound [chembk.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. This compound(92-93-3) 1H NMR spectrum [chemicalbook.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. prepchem.com [prepchem.com]

- 18. This compound | SIELC Technologies [sielc.com]

- 19. osha.gov [osha.gov]

- 20. osha.gov [osha.gov]

- 21. ipo.rutgers.edu [ipo.rutgers.edu]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. cdn.chemservice.com [cdn.chemservice.com]

An In-depth Technical Guide to the Synthesis of 4-Nitrobiphenyl from Biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitrobiphenyl from biphenyl (B1667301), focusing on the core chemical principles, experimental methodologies, and data analysis relevant to researchers in the fields of organic chemistry and drug development. This compound serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials with valuable electronic properties.

Introduction to the Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the electrophilic aromatic substitution of biphenyl.[1] This reaction typically involves the nitration of biphenyl using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The phenyl group of biphenyl is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Consequently, the nitration of biphenyl yields a mixture of 2-nitrobiphenyl (B167123) and this compound, with smaller amounts of dinitrated products.

The regioselectivity of the reaction, i.e., the ratio of the para to ortho isomer, is highly dependent on the reaction conditions, including the nitrating agent, solvent, and temperature.[2] While the para isomer is often the desired product due to its more linear structure and utility in further synthetic transformations, separation of the isomeric products presents a significant challenge in the overall process.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of biphenyl proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).

-

Electrophilic Attack: The π-electron system of one of the phenyl rings of biphenyl acts as a nucleophile, attacking the electrophilic nitronium ion. This attack can occur at the ortho or para positions, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, typically water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrobiphenyl product.

The phenyl substituent is an ortho, para-director because it can stabilize the positive charge of the arenium ion through resonance, particularly when the attack occurs at the ortho and para positions.

Experimental Protocols

While various methods exist, the direct nitration of biphenyl using a mixture of concentrated nitric acid and sulfuric acid remains a common laboratory-scale synthesis. The following protocol is a representative procedure compiled from literature sources.

Materials:

-

Biphenyl

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Ethanol (B145695) or Hexane (for recrystallization)

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add a calculated amount of biphenyl to concentrated sulfuric acid while stirring until fully dissolved.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling the mixture in an ice bath.

-

Nitration Reaction: Cool the biphenyl solution to 0-5 °C. Add the cold nitrating mixture dropwise to the biphenyl solution over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the crude product mixture of nitrobiphenyl isomers.

-

Workup:

-

Filter the precipitated solid and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

-

Neutralize any remaining acid by washing the crude product with a saturated sodium bicarbonate solution, followed by another wash with water.

-

Dry the crude product.

-

-

Purification and Isomer Separation:

-

The primary challenge in this synthesis is the separation of the 2-nitrobiphenyl and this compound isomers. This is typically achieved by fractional crystallization.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or hexane.[3] Due to differences in the solubility and crystal packing of the ortho and para isomers, careful and repeated recrystallization can yield pure this compound.

-

Alternatively, column chromatography can be employed for a more efficient separation of the isomers.

-

Quantitative Data

The yield and isomer distribution of the nitration of biphenyl are highly dependent on the specific reaction conditions. The following tables summarize representative data from the literature.

Table 1: Isomer Ratios in the Nitration of Biphenyl under Various Conditions

| Nitrating Agent/System | Solvent | Temperature (°C) | Ortho:Para Ratio | Reference |

| HNO₃ / H₂SO₄ (Homogeneous) | - | 25 | ~0.6 | [2] |

| HNO₃ / H₂SO₄ (Heterogeneous) | - | 25 | ~1.5 | [2] |

| HNO₃ | Acetic Anhydride | - | High (unspecified) | [2] |

| N₂O₅ | Acetonitrile | - | High (unspecified) | [2] |

| HNO₃ / H₂SO₄ | - | - | 2-nitro to 4-nitro ratio of ~3.5 | [4] |

Note: The conflicting data on the ortho:para ratio highlights the sensitivity of this reaction to the precise experimental setup and conditions.

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₉NO₂ |

| Molar Mass | 199.21 g/mol |

| Melting Point | 114 °C |

| Boiling Point | 340 °C |

| Appearance | Yellow crystalline solid |

| ¹H NMR (CDCl₃, δ in ppm) | 8.32 (d, 2H), 7.75 (d, 2H), 7.51 (m, 5H) |

| ¹³C NMR (CDCl₃, δ in ppm) | 147.6, 147.2, 138.8, 129.2, 128.9, 127.8, 124.2 |

Safety Considerations

-

The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts, which can be explosive.

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.

-

The reaction should be performed in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.

Conclusion

The synthesis of this compound from biphenyl via electrophilic nitration is a fundamental and important reaction in organic synthesis. While the reaction itself is straightforward, achieving a high yield of the desired para isomer and its effective separation from the ortho byproduct are the primary challenges. This guide has provided an in-depth overview of the reaction mechanism, a general experimental protocol, and relevant quantitative data to aid researchers in their synthetic endeavors. Careful control of reaction conditions and the use of appropriate purification techniques are paramount for the successful synthesis of high-purity this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The ortho: para ratio in the nitration of biphenyl - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Electrophilic aromatic substitution. Part VIII. Isomer ratios and assignment of mechanism in aromatic nitration. o-xylene and biphenyl - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Nitrobiphenyl (CAS No. 92-93-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrobiphenyl (4-NBP), a synthetic organic compound with the CAS number 92-93-3. Historically used as an intermediate in the production of dyes and other chemicals, its use has been largely discontinued (B1498344) in the United States due to its carcinogenic properties.[1][2] This document consolidates critical data on its physicochemical properties, toxicology, metabolic pathways, and relevant experimental protocols to support research and development activities.

Chemical and Physical Properties

This compound is a yellow crystalline solid with a sweetish odor.[3][4] It is stable under normal conditions but is incompatible with strong oxidizing agents.[1] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉NO₂ | [5] |

| Molecular Weight | 199.21 g/mol | [5] |

| Appearance | Light yellow crystalline powder/needles | [3][4] |

| Odor | Sweetish | [3][4] |

| Melting Point | 111 - 115 °C (232 - 239 °F) | [3] |

| Boiling Point | 340 °C (644 °F) at 760 mmHg | [3][6] |

| Solubility | Insoluble in water; soluble in hot alcohols, acetic acid, benzene, chloroform, and ether. | [1][3] |

| LogP | 3.77 | [4] |

| Flash Point | 143 °C (290 °F) | [7] |

Toxicological Profile

This compound is classified as a suspected human carcinogen.[3] Acute exposure in humans can lead to irritation of the eyes, mucous membranes, and respiratory tract, with symptoms including headache, nausea, and fatigue.[2] Chronic exposure has been associated with effects on the nervous system, liver, and kidneys.[2]

| Toxicity Data | Value | Species | Reference(s) |

| Oral LD50 | 2230 mg/kg | Rat | [3] |

| Oral LD50 | 1970 mg/kg | Rabbit | [3] |

| Carcinogenicity | Suspected Human Carcinogen (ACGIH A2) | - | [3] |

| Target Organs | Bladder, Blood | Animal studies | [8] |

Metabolic Activation and Carcinogenicity

The carcinogenicity of this compound is primarily attributed to its metabolic activation to 4-aminobiphenyl (B23562) (4-ABP), a known human bladder carcinogen.[4][9] This biotransformation is a critical area of study for understanding its mechanism of action.

Metabolic Pathway

The metabolic activation of 4-NBP involves a series of enzymatic reactions, primarily occurring in the liver. The key steps include the reduction of the nitro group to form 4-nitrosobiphenyl (B155253) and subsequently N-hydroxy-4-aminobiphenyl. This reactive intermediate can then be further metabolized to form DNA adducts, which are implicated in the initiation of cancer.

References

- 1. oecd.org [oecd.org]

- 2. umwelt-online.de [umwelt-online.de]

- 3. researchgate.net [researchgate.net]

- 4. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-METHOXY-3-NITROBIPHENYL(15854-73-6) 13C NMR spectrum [chemicalbook.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to 4-Nitrobiphenyl: Properties, Protocols, and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobiphenyl is an organic compound that belongs to the class of nitroaromatic hydrocarbons. It consists of a biphenyl (B1667301) skeleton substituted with a nitro group at the 4-position. Historically, it was used as an intermediate in the synthesis of 4-aminobiphenyl, a compound recognized for its antioxidant properties but also for its carcinogenicity.[1] Currently, its use is primarily limited to research applications.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization and synthesis, and visualizations of its metabolic pathways and experimental workflows.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in research, and understanding its environmental fate and toxicological profile. These properties are summarized in the tables below.

Physical Properties

This compound is a white to yellow, needle-like crystalline solid with a sweetish odor.[3][4]

| Property | Value | Reference(s) |

| Melting Point | 114 °C (237 °F) | [5][6] |

| Boiling Point | 340 °C (644 °F) | [5][6] |

| Flash Point | 143.3 °C (290 °F) | [7][8] |

| Vapor Pressure | 0.000174 mmHg at 25°C | [9] |

| Water Solubility | Insoluble | [4][9] |

| Appearance | White to yellow needle-like crystalline solid | [3][4] |

Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉NO₂ | [5] |

| Molecular Weight | 199.21 g/mol | [5] |

| LogP (Octanol-Water Partition Coefficient) | 3.77 - 3.82 | [3][10][11] |

| Chemical Stability | Stable under normal conditions | [5] |

| Incompatibilities | Strong oxidizing agents, strong reducing agents, strong bases | [2][5][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and synthesis of this compound.

Determination of Melting Point (Capillary Method)

This protocol is a standard method for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Watch glass

Procedure:

-

Place a small amount of finely powdered this compound on a clean, dry watch glass.

-

Press the open end of a capillary tube into the powder to pack a small amount (1-2 mm in height) of the sample into the sealed end.[13]

-

Tap the capillary tube gently to ensure the sample is tightly packed at the bottom.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the apparatus rapidly to a temperature about 15°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[13]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[14]

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, this would be performed on a molten sample.

Apparatus:

-

Thiele tube or oil bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

Place a small amount of this compound into a small test tube and gently heat until it melts.

-

Attach the test tube to a thermometer using a rubber band or wire.

-

Place a capillary tube, with its sealed end up, into the molten this compound.[15]

-

Immerse the assembly in a Thiele tube or an oil bath, ensuring the sample is below the level of the heating fluid.

-

Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[7]

Determination of Water Solubility (OECD 105 Flask Method)

This protocol is based on the OECD Guideline 105 for testing chemicals and is suitable for substances with a solubility above 10⁻² g/L.[2][4]

Apparatus:

-

Flask with a stirrer

-

Constant temperature bath (e.g., 20 ± 0.5 °C)

-

Analytical balance

-

Centrifuge or filtration apparatus

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of distilled water.

-

Place the flask in a constant temperature bath and stir the mixture to facilitate the dissolution process. The stirring should be sufficient to keep the solid suspended but not so vigorous as to cause emulsification.

-

Allow the mixture to equilibrate for a predetermined time (e.g., 24-48 hours), which can be estimated from a preliminary test.[2]

-

After equilibration, stop the stirring and allow the undissolved solid to settle.

-

Separate the aqueous phase from the undissolved solid by centrifugation or filtration.

-

Analyze the concentration of this compound in the clear aqueous solution using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The water solubility is reported as the mass of the substance per volume of water (e.g., in mg/L).

Determination of Flash Point (ASTM D92 Cleveland Open Cup)

This protocol follows the ASTM D92 standard test method for flash and fire points by the Cleveland Open Cup tester.[3][5][6]

Apparatus:

-

Cleveland Open Cup apparatus

-

Thermometer

-

Heat source

-

Test flame applicator

Procedure:

-

Fill the Cleveland open cup with the molten this compound sample to the filling mark.

-

Heat the sample at a steady rate of 5 to 6 °C per minute.[6]

-

Apply a small test flame across the center of the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapors above the surface of the liquid to ignite for a moment.[3][6]

-

Record the temperature at which the flash is observed.

Determination of Octanol-Water Partition Coefficient (LogP) by HPLC

This method provides an estimation of the LogP value based on the retention time of the compound on a reverse-phase HPLC column.

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reverse-phase C18 column

-

Mobile phase (e.g., acetonitrile (B52724)/water mixture)

-

Reference compounds with known LogP values

Procedure:

-

Prepare a standard solution of this compound and a series of reference compounds with known LogP values in a suitable solvent.

-

Set up the HPLC system with a C18 column and an isocratic mobile phase (e.g., a mixture of acetonitrile and water).

-

Inject the standard solutions of the reference compounds and this compound onto the HPLC column.

-

Record the retention time for each compound.

-

Create a calibration curve by plotting the logarithm of the retention factor (k') versus the known LogP values of the reference compounds. The retention factor k' is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time.

-

Determine the LogP of this compound by interpolating its measured retention factor on the calibration curve.

Synthesis of this compound (Suzuki Coupling Reaction)

This protocol describes a general method for the synthesis of this compound via a palladium-catalyzed Suzuki cross-coupling reaction.

Reagents and Apparatus:

-

4-Bromonitrobenzene

-

Phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., sodium carbonate)

-

Solvent (e.g., toluene (B28343) or a mixture of toluene, ethanol, and water)

-

Reaction flask, condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a reaction flask, add 4-bromonitrobenzene, phenylboronic acid (typically 1.1 to 1.5 equivalents), and a base (e.g., 2M aqueous sodium carbonate solution).

-

Add the solvent (e.g., toluene).

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add the palladium catalyst (e.g., 1-5 mol%) to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to reflux (e.g., 80-100 °C) with vigorous stirring for a specified time (e.g., 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer it to a separatory funnel.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

In Vitro Metabolism Study (Rat Liver S9 Fraction)

This protocol outlines a general procedure to study the metabolism of this compound using a rat liver S9 fraction.

Reagents and Apparatus:

-

Rat liver S9 fraction

-

This compound

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., pH 7.4)

-

Incubator or water bath (37 °C)

-

Quenching solvent (e.g., ice-cold acetonitrile)

-

Centrifuge

-

LC-MS/MS for metabolite identification and quantification

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, prepare an incubation mixture containing the rat liver S9 fraction, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37 °C for a few minutes.

-

Initiate the metabolic reaction by adding a small volume of the this compound stock solution to the incubation mixture. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.

-

Incubate the reaction mixture at 37 °C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

Analyze the samples by LC-MS/MS to identify and quantify the remaining this compound and its metabolites.

Visualizations

Metabolic Pathway of this compound

The metabolism of this compound primarily involves the reduction of the nitro group and hydroxylation of the aromatic rings.[15] The following diagram illustrates the proposed metabolic pathway in rats.

Caption: Proposed metabolic pathway of this compound in rats.

Experimental Workflow: Water Solubility Determination

The following diagram illustrates a typical workflow for determining the water solubility of a compound like this compound using the flask method.

Caption: Workflow for determining water solubility by the flask method.

Logical Relationship: Properties and Hazards of this compound

This diagram illustrates the relationship between the physical and chemical properties of this compound and its associated hazards.

Caption: Relationship between properties and hazards of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]

- 3. store.astm.org [store.astm.org]

- 4. filab.fr [filab.fr]

- 5. precisionlubrication.com [precisionlubrication.com]

- 6. pentyllabs.com [pentyllabs.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. oecd.org [oecd.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. oecd.org [oecd.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. employees.oneonta.edu [employees.oneonta.edu]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. byjus.com [byjus.com]

Spectroscopic Profile of 4-Nitrobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-nitrobiphenyl, a crucial intermediate in various chemical syntheses. The following sections detail the ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The quantitative spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Parameter | Value | Solvent |

| λmax | 295 nm[1] | Not Specified |

| Molar Absorptivity (ε) | Data not available | Not Specified |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100 - 3000 | Aromatic C-H Stretch |

| ~1600, ~1485 | Aromatic C=C Stretch |

| ~1520 | N-O Asymmetric Stretch (NO₂) |

| ~1340 | N-O Symmetric Stretch (NO₂) |

| ~850 | C-H Out-of-plane Bending (para-disubstituted) |

| ~760, ~690 | C-H Out-of-plane Bending (monosubstituted) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: CDCl₃

-

Frequency: 300 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.29 - 8.35 | Doublet | 2H | Protons ortho to NO₂ group |

| 7.75 - 7.78 | Doublet | 2H | Protons meta to NO₂ group |

| 7.65 - 7.68 | Doublet | 2H | Protons ortho/meta to the other ring |

| 7.47 - 7.59 | Multiplet | 3H | Remaining aromatic protons |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: CDCl₃

-

Frequency: Data reported from various instruments.

| Chemical Shift (δ, ppm) | Assignment |

| ~147.6 | C-NO₂ |

| ~147.1 | Quaternary C of the nitro-substituted ring |

| ~138.7 | Quaternary C of the unsubstituted ring |

| ~129.2 | CH of the unsubstituted ring |

| ~128.9 | CH of the unsubstituted ring |

| ~128.0 | CH meta to NO₂ |

| ~127.4 | CH of the unsubstituted ring |

| ~124.2 | CH ortho to NO₂ |

Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 199 | ~90 | [M]⁺ (Molecular Ion) |

| 169 | ~61 | [M - NO]⁺ |

| 153 | ~40 | [M - NO₂]⁺ |

| 152 | 100 | [M - NO₂ - H]⁺ |

| 141 | ~48 | [C₁₁H₉]⁺ |

| 127 | ~13 | [C₁₀H₇]⁺ |

| 115 | ~22 | [C₉H₇]⁺ |

| 76 | ~13 | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These represent general procedures applicable to a solid sample like this compound.

UV-Visible Spectroscopy

A solution of this compound is prepared by dissolving a precisely weighed sample in a suitable UV-grade solvent (e.g., ethanol (B145695) or methanol). The concentration is adjusted to yield an absorbance reading within the optimal range of the instrument (typically 0.2-1.0 AU). A UV-Vis spectrophotometer is first calibrated using a cuvette containing the pure solvent as a blank to record the baseline. The sample solution is then placed in a quartz cuvette of a known path length (typically 1 cm), and the absorbance is measured over a wavelength range of approximately 200-400 nm to determine the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples like this compound, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed in a die under high pressure to form a transparent pellet. The pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample chamber is recorded. The infrared spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., deuterochloroform, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added. The NMR tube is placed in the magnet of the NMR spectrometer. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton-decoupled spectra are usually acquired for ¹³C NMR to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry

A small amount of the this compound sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples. In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) for electron ionization (EI). This process forms a molecular ion and various fragment ions. These ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of each fragment.

Mandatory Visualization

The following diagrams illustrate the logical workflow of spectroscopic analysis for a compound like this compound and the relationship between the spectroscopic data and the deduced structural information.

References

An In-depth Technical Guide to the Solubility of 4-Nitrobiphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Nitrobiphenyl

This compound (4-NBP) is a crystalline solid, appearing as pale yellow needles, with the chemical formula C₁₂H₉NO₂. It is a member of the biphenyl (B1667301) family and is characterized by a nitro group substituted at the 4-position of one of the phenyl rings. This substitution significantly influences its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of 4-NBP is crucial for its application in organic synthesis, purification, and formulation development.

Qualitative Solubility of this compound

Based on available chemical literature and safety data sheets, this compound is generally considered to be soluble in a range of common organic solvents and is insoluble in water.[1][2][3] The polarity imparted by the nitro group, combined with the nonpolar biphenyl backbone, allows for its dissolution in solvents with a range of polarities.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Name | Qualitative Solubility |

| Polar Protic Solvents | ||

| Acetic Acid | Soluble[1][2] | |

| Ethanol | Slightly Soluble in cold alcohol[2] | |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| N,N-Dimethylformamide (DMF) | Soluble | |

| Nonpolar/Slightly Polar Solvents | ||

| Benzene | Soluble[1][2] | |

| Toluene | Soluble[4] | |

| Chloroform | Soluble[1][2] | |

| Diethyl Ether | Soluble[1][2] | |

| Aqueous Solvents | ||

| Water | Insoluble[1][2] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise, quantitative solubility data for this compound, a well-defined experimental protocol is essential. The most common and recommended method is the isothermal shake-flask method . This technique involves equilibrating an excess of the solid solute with the solvent at a constant temperature and then determining the concentration of the solute in the saturated solution.

Isothermal Shake-Flask Method

This method is considered the "gold standard" for solubility determination due to its reliability and direct measurement of equilibrium solubility.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled orbital shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps (B75204) and PTFE septa

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. The time required to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step must be performed quickly to avoid temperature fluctuations that could affect the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method.

Analytical Quantification